

## "characterization data for Benzo[d]oxazole-2,5-dicarbonitrile"

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Compound of Interest

Compound Name: Benzo[d]oxazole-2,5-dicarbonitrile

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# Technical Guide: Benzo[d]oxazole-2,5-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Benzo[d]oxazole-2,5-dicarbonitrile is a heterocyclic organic compound featuring a benzoxazole core with two nitrile functional groups. The benzoxazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of electron-withdrawing nitrile groups at the 2 and 5 positions is anticipated to significantly influence the molecule's electronic properties, reactivity, and biological profile. This document provides a comprehensive overview of the available characterization data, a representative synthetic protocol, and a discussion of potential biological activities for Benzo[d]oxazole-2,5-dicarbonitrile, based on data from closely related analogs.

## **Physicochemical Properties**

While specific experimental data for **Benzo[d]oxazole-2,5-dicarbonitrile** is not readily available in the surveyed literature, the properties of the closely related isomer, Benzo[d]oxazole-2,7-dicarbonitrile, can provide some initial insights.



Property	Value (for Benzo[d]oxazole-2,7- dicarbonitrile)	Reference
Molecular Formula	C <sub>9</sub> H <sub>3</sub> N <sub>3</sub> O	[1]
Molecular Weight	169.14 g/mol	[1]

## **Spectroscopic Characterization**

Detailed spectroscopic data for **Benzo[d]oxazole-2,5-dicarbonitrile** is not currently available in published literature. However, characteristic spectral features can be predicted based on the analysis of related benzoxazole structures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

<sup>1</sup>H NMR: The proton NMR spectrum is expected to be simple, showing signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrile groups and the benzoxazole ring system.

<sup>13</sup>C NMR: The carbon NMR spectrum will show distinct signals for the nine carbon atoms. The carbons of the nitrile groups (C≡N) are expected to appear in the range of 115-120 ppm. The carbon at position 2 of the oxazole ring will likely be deshielded due to its attachment to both oxygen and nitrogen, as well as the nitrile group. The remaining aromatic carbons will appear in the typical downfield region, with their specific shifts influenced by the positions of the nitrile groups. For example, in related benzoxazoles, the C2 carbon appears around 150-160 ppm.

## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **Benzo[d]oxazole-2,5-dicarbonitrile** is expected to exhibit characteristic absorption bands for the nitrile and benzoxazole functionalities.



Functional Group	Expected Wavenumber (cm <sup>-1</sup> )
C≡N Stretch	2220 - 2240
C=N Stretch (Oxazole)	1550 - 1650
C-O-C Stretch (Oxazole)	1200 - 1270
Aromatic C-H Stretch	> 3000
Aromatic C=C Stretch	1450 - 1600

## Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak (M<sup>+</sup>) for **Benzo[d]oxazole-2,5-dicarbonitrile** would be expected at an m/z corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the nitrile groups (CN) and cleavage of the oxazole ring.

## **Experimental Protocols**

A specific, validated protocol for the synthesis of **Benzo[d]oxazole-2,5-dicarbonitrile** is not available. However, a general and widely used method for the synthesis of benzoxazole derivatives is the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid derivative. For the target molecule, a plausible synthetic route would involve the reaction of 4-amino-3-hydroxybenzonitrile with a source of the 2-cyano group.

## Representative Synthesis of a Benzoxazole Dinitrile

This protocol is adapted from general methods for benzoxazole synthesis and should be considered a representative approach, subject to optimization.

Reaction: Condensation of 4-amino-3-hydroxybenzonitrile with a cyanating agent.

#### Materials:

- 4-amino-3-hydroxybenzonitrile
- Cyanogen bromide or a similar cyanating agent
- Anhydrous solvent (e.g., ethanol, acetonitrile, or DMF)



• Base (e.g., potassium carbonate or triethylamine)

#### Procedure:

- Dissolve 4-amino-3-hydroxybenzonitrile (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Add the base (1.1 to 1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature.
- Slowly add a solution of the cyanating agent (1 to 1.2 equivalents) in the same solvent to the reaction mixture.
- The reaction mixture may be stirred at room temperature or heated to reflux, depending on the reactivity of the starting materials. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired **Benzo[d]oxazole-**2,5-dicarbonitrile.

## **Biological Activity and Signaling Pathways**

While the specific biological targets and signaling pathways of **Benzo[d]oxazole-2,5-dicarbonitrile** have not been elucidated, the benzoxazole class of compounds is known for a broad range of pharmacological activities, including anticancer and antimicrobial effects. The presence of two strong electron-withdrawing nitrile groups suggests that this compound could be a potent inhibitor of various enzymes or could interact with biological macromolecules through specific binding modes.



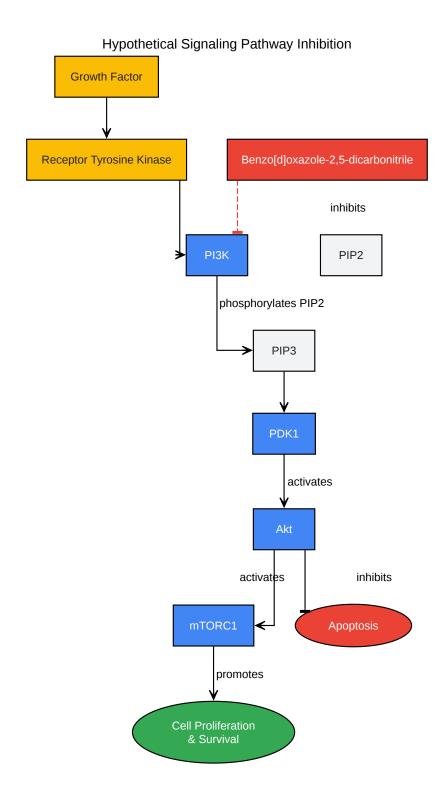
## Foundational & Exploratory

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Many benzoxazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and apoptosis. A plausible mechanism of action for a dicyano-substituted benzoxazole could involve the inhibition of a key signaling pathway implicated in cancer, such as the PI3K/Akt/mTOR pathway.

Below is a hypothetical signaling pathway diagram illustrating the potential mechanism of action.





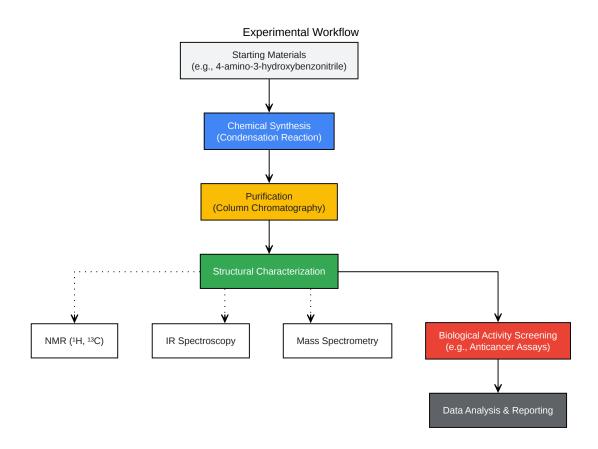
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Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.



## **Experimental Workflow**

The general workflow for the synthesis and characterization of a novel compound like **Benzo[d]oxazole-2,5-dicarbonitrile** is outlined below.



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Caption: General workflow for synthesis and characterization.



### Conclusion

Benzo[d]oxazole-2,5-dicarbonitrile represents an interesting but underexplored molecule within the pharmacologically significant benzoxazole family. While direct experimental data is scarce, this guide provides a framework for its characterization and synthesis based on established chemical principles and data from closely related compounds. Further research is warranted to fully elucidate its physicochemical properties, develop an optimized synthetic route, and investigate its biological activities and potential as a therapeutic agent. The provided hypothetical signaling pathway and experimental workflow serve as a starting point for future investigations into this promising compound.

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### References

- 1. Benzo[d]oxazole-2,7-dicarbonitrile | Benchchem [benchchem.com]
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